molecular formula C13H22INO3 B2816759 Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate CAS No. 1391733-31-5

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B2816759
CAS No.: 1391733-31-5
M. Wt: 367.227
InChI Key: AQIMUCSSHUZPPS-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furo[3,2-c]pyridine core. Its structure includes a tert-butyl carbamate (Boc) group at the 5-position and an iodomethyl substituent at the 2-position of the hexahydrofuropyridine scaffold. The racemic designation indicates a 1:1 mixture of enantiomers. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing complex molecules, particularly those targeting neurological or cardiovascular pathways .

Key structural attributes include:

  • Boc protection: Enhances solubility in organic solvents and stabilizes the amine group during synthetic steps.
  • Iodomethyl group: Serves as a reactive handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions).
  • Furopyridine core: Imparts rigidity and influences pharmacokinetic properties such as metabolic stability.

Properties

IUPAC Name

tert-butyl (2R,3aS,7aS)-2-(iodomethyl)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO3/c1-13(2,3)18-12(16)15-5-4-11-9(8-15)6-10(7-14)17-11/h9-11H,4-8H2,1-3H3/t9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIMUCSSHUZPPS-AXFHLTTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CC(O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H](C1)C[C@@H](O2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves a multi-step process. One common approach is the enantioselective synthesis through a multicatalytic and multicomponent process. This method involves a three-component coupling reaction between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral BINOL-derived phosphoric acid . The reaction conditions are carefully controlled to ensure the formation of the desired stereoisomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the resolution of racemic mixtures into individual enantiomers can be achieved through techniques such as chiral chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.

    Cyclization Reactions: The hexahydrofuro[3,2-c]pyridine structure can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce an oxidized form of the compound with altered functional groups.

Scientific Research Applications

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.

    Biology: It serves as a probe in studying biological processes and interactions due to its unique structure and reactivity.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hexahydrofuro[3,2-c]pyridine structure may also interact with specific receptors or ion channels, modulating their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Differences Biological/Chemical Relevance Reference CAS/ID
Target Compound
Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate Furo[3,2-c]pyridine 2-iodomethyl, 5-Boc Reference compound Intermediate for drug discovery N/A
Cis-Tert-Butyl 2-(Iodomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Furo[2,3-c]pyrrole 2-iodomethyl, 5-Boc Oxygen position in fused ring Altered ring strain and reactivity 912563-45-2
tert-Butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate Pyrrolo[3,2-c]pyridine 1-methyl, 5-Boc Nitrogen placement, reduced saturation Potential kinase inhibition 1196154-76-3
tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno-[3,2-c]pyridine-5(4H)-carboxylate Thieno[3,2-c]pyridine 4-nitrophenyl, 5-Boc Sulfur atom in fused ring Enhanced electron-withdrawing effects sc-331823
Racemic-(2R,3aR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Furo[2,3-c]pyrrole 2-aminomethyl, 5-Boc Amino vs. iodo substituent Altered reactivity and bioactivity 1445951-76-7
tert-Butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate Pyrrolo[3,2-c]pyridine 5-Boc No iodomethyl group Simpler scaffold for SAR studies 1160247-99-3

Structural and Functional Analysis:

Core Heterocycle Variations: Furo[3,2-c]pyridine vs. For example, furo[3,2-c]pyridine derivatives exhibit greater rigidity compared to pyrrolo analogs, influencing binding to biological targets . Thieno vs.

Substituent Effects: Iodomethyl vs. Aminomethyl: The iodomethyl group enables halogen-bonding interactions and facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the aminomethyl group participates in hydrogen bonding and is prone to derivatization (e.g., amide formation) . Boc Group: Universally present in analogs, this protecting group improves solubility and prevents undesired side reactions during synthesis .

Biological Activity: Thieno[3,2-c]pyridine derivatives (e.g., ) demonstrate antiplatelet activity by antagonizing ADP receptors, suggesting that the target compound’s furopyridine analog could exhibit similar pharmacological effects with modified potency due to structural differences . Pyrrolo[3,2-c]pyridine derivatives () are explored as kinase inhibitors, highlighting the scaffold’s versatility in targeting diverse enzymes .

Synthetic Accessibility: The iodomethyl group in the target compound requires careful handling due to iodine’s light sensitivity, whereas methyl or aminomethyl analogs are more stable but less reactive . Thieno derivatives often require harsher conditions for cyclization compared to furo systems, impacting scalability .

Biological Activity

Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS No. 1932796-91-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H22INO3
  • Molecular Weight : 367.22 g/mol
  • Structural Features : The compound contains a pyridine ring fused with a furo derivative, characterized by the presence of an iodomethyl group which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antiviral agent . Preliminary studies suggest that it may inhibit viral replication through various mechanisms:

  • Inhibition of Viral Entry : The compound may interfere with the attachment of viruses to host cells.
  • Disruption of Replication Processes : It could potentially inhibit viral enzymes necessary for replication.

The specific mechanisms by which this compound exerts its antiviral effects are still under investigation. However, it is hypothesized that the compound interacts with viral proteins or enzymes involved in the replication cycle.

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies and Experimental Data

  • Antiviral Activity :
    • A study highlighted its potential as an antiviral therapeutic agent by demonstrating inhibition of viral replication in vitro. The specific viral targets and pathways remain to be fully elucidated but suggest promising avenues for further research .
  • Kinase Inhibition :
    • Related compounds with similar structural features have been identified as potent inhibitors of cdc-like kinases (CLKs), indicating that this compound might also exhibit kinase inhibitory properties. This could be relevant in cancer biology where CLK modulation plays a role .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameStructural FeaturesBiological ActivityNotes
This compoundPyridine-fused furo derivative with iodomethyl groupAntiviral; potential kinase inhibitorPromising candidate for further development
Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylateSimilar core structure without iodinationVaries; less studied in antiviral contextDifferent biological profile
Tert-butyl 2-iodo-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carboxylateImidazo derivativePotentially different mechanisms due to imidazole ringMay target different pathways

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate?

  • Methodology : The synthesis typically involves multi-step protocols. A plausible route starts with a hexahydrofuro[3,2-c]pyridine precursor, followed by iodination at the methyl position. For example, a tert-butyl-protected intermediate (similar to ) can undergo halogenation using reagents like iodine in the presence of a base (e.g., NaH) or via nucleophilic substitution with NaI. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid side reactions. Post-synthesis, purification via column chromatography or crystallization ensures product integrity .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodology : Chiral auxiliaries or catalysts may be employed to preserve stereochemistry. Post-synthesis, enantiomeric excess is verified using chiral HPLC or polarimetry. For racemic mixtures, X-ray crystallography (as in ) confirms the absence of stereochemical bias. Protecting groups like tert-butyl esters (common in and ) stabilize the core structure during reactions .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify the iodomethyl group (δ ~2.5–3.5 ppm for CH2_2I) and tert-butyl signals (δ ~1.2–1.4 ppm).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+Na]+^+ peak).
  • X-ray Diffraction : Resolves racemic nature and crystal packing (as in ).
  • HPLC : Purity assessment using reverse-phase columns .

Advanced Research Questions

Q. How does the racemic nature influence biological activity compared to enantiopure forms?

  • Methodology : Enantiomer separation (via chiral chromatography) is followed by in vitro assays to compare binding affinities or enzyme inhibition. For example, and highlight structural analogs where stereochemistry alters bioactivity. Pharmacokinetic studies (e.g., metabolic stability in liver microsomes) further differentiate enantiomer effects. Data contradictions (e.g., varying IC50_{50} values in literature) are resolved by standardizing assay conditions .

Q. What strategies optimize regioselective iodination in similar fused-ring systems?

  • Methodology : Regioselectivity is controlled by steric and electronic factors. Computational modeling (e.g., DFT) predicts reactive sites, while experimental screening of iodination agents (e.g., I2_2, N-iodosuccinimide) under varying temperatures and solvents (e.g., DMF vs. THF) identifies optimal conditions. notes that reaction conditions (e.g., RuO2_2-catalyzed oxidations) require precise control to avoid over-halogenation .

Q. How can conflicting literature data on reaction yields be reconciled?

  • Methodology : Systematic reproducibility studies are conducted, varying parameters like catalyst loading (e.g., RuO2_2 in ), solvent polarity, and reaction time. Yield discrepancies often stem from impurities in starting materials or incomplete Boc protection (as in ). Statistical tools (e.g., Design of Experiments) identify critical factors .

Comparative Analysis of Structural Analogs

Compound NameCore StructureFunctional GroupsKey Differences
Racemic target compoundHexahydrofuro[3,2-c]pyridineIodomethyl, tert-butyl esterRacemic mixture; iodine enhances electrophilic reactivity
tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate ()Hexahydropyrrolopyrroletert-butyl esterSmaller ring system; lacks iodine substituent
Benzyl bromomethyl-furopyridine ()Furo[3,2-b]pyridineBromomethyl, benzyl esterBromine vs. iodine; benzyl group alters solubility

Data Contradiction Resolution Example

Issue : Varied yields (40–70%) reported for iodination steps in fused-ring systems.
Approach :

Verify reagent purity (e.g., NaI vs. HI).

Test solvent effects (polar aprotic solvents improve iodide solubility).

Optimize reaction time (over-iodination degrades yield).

Use in situ monitoring (TLC or FTIR) to halt reactions at completion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.